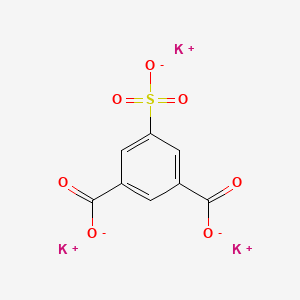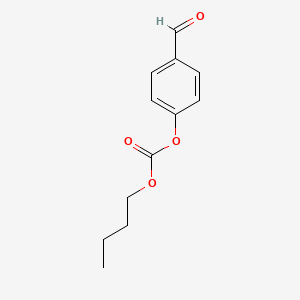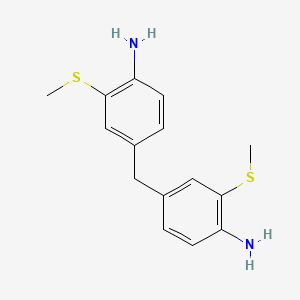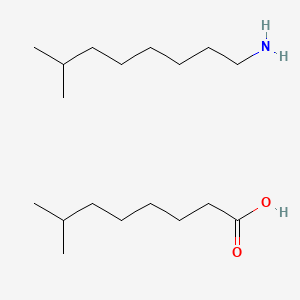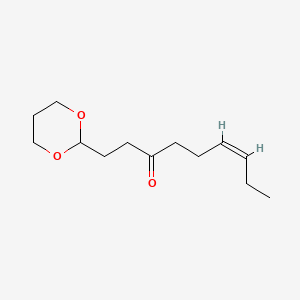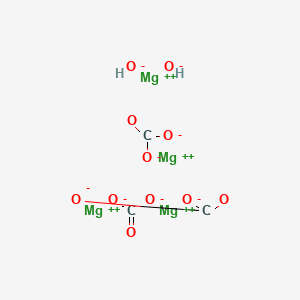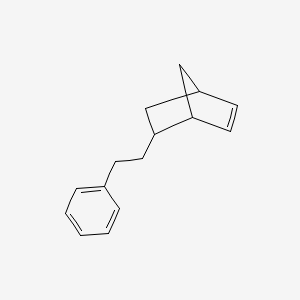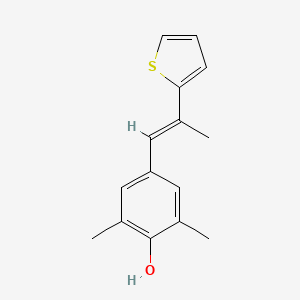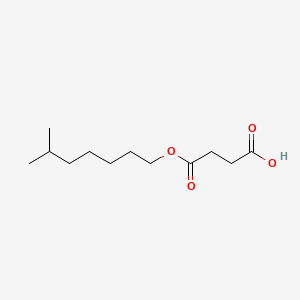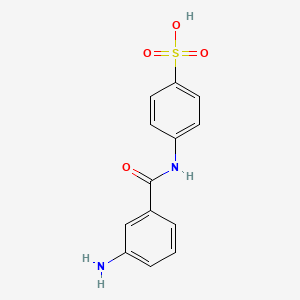
Disodium 1-butyl (R)-12-oxido(sulphonatooxy)oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate is a complex organic compound that belongs to the class of oleates It is characterized by the presence of a butyl group, an oxido group, and a sulphonatooxy group attached to an oleate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate typically involves the esterification of oleic acid with butanol, followed by the introduction of oxido and sulphonatooxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the final product. The industrial production methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the oxido and sulphonatooxy groups.
Common Reagents and Conditions
Common reagents used in the reactions of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from the reactions of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating certain diseases.
Industry: It is utilized in the formulation of detergents, emulsifiers, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate involves its interaction with specific molecular targets and pathways. The oxido and sulphonatooxy groups play a key role in its reactivity and biological activity. The compound may interact with cellular membranes, enzymes, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate can be compared with other similar compounds, such as:
Sodium oleate: A simpler oleate compound without the butyl, oxido, and sulphonatooxy groups.
Disodium 1-butyl oleate: Lacks the oxido and sulphonatooxy groups, making it less reactive.
Sodium dodecyl sulfate: A common surfactant with different structural features and applications.
The uniqueness of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
71873-02-4 |
|---|---|
Molecular Formula |
C22H40Na2O7S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
disodium;[(Z,7R)-18-butoxy-7-oxido-18-oxooctadec-9-enyl] sulfate |
InChI |
InChI=1S/C22H41O7S.2Na/c1-2-3-19-28-22(24)18-14-9-7-5-4-6-8-12-16-21(23)17-13-10-11-15-20-29-30(25,26)27;;/h8,12,21H,2-7,9-11,13-20H2,1H3,(H,25,26,27);;/q-1;2*+1/p-1/b12-8-;;/t21-;;/m0../s1 |
InChI Key |
KWZLLWDUAYRVSD-QBIMQRNXSA-M |
Isomeric SMILES |
CCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCCOS(=O)(=O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCOC(=O)CCCCCCCC=CCC(CCCCCCOS(=O)(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



